5-(3-Fluoropyridin-4-yl)isoxazol-3-amine
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Overview
Description
5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoropyridin-4-yl)isoxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
5-(3-Fluoropyridin-4-yl)isoxazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The isoxazole ring may also contribute to the compound’s activity by stabilizing its interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3-(4-Chlorophenyl)-4-(pyrimidin-4-yl)isoxazol-5-amine
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness
The combination of the isoxazole ring and the fluoropyridinyl group makes this compound a valuable candidate for further research and development .
Properties
Molecular Formula |
C8H6FN3O |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H6FN3O/c9-6-4-11-2-1-5(6)7-3-8(10)12-13-7/h1-4H,(H2,10,12) |
InChI Key |
SQTMDIJQJJZDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=NO2)N)F |
Origin of Product |
United States |
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